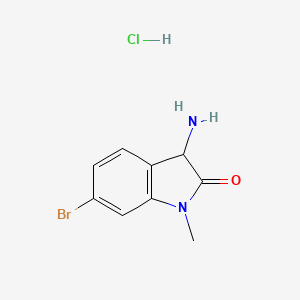
(S)-2-Amino-N-((S)-2,6-dioxopiperidin-3-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a piperidinyl group, and a methylbutanamide backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters, forming the desired compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
For industrial production, the process is scaled up using engineered bacteria containing the necessary enzymes. The bacteria are cultured, and the enzymes are extracted and purified. The substrate, 2-chloro-β-ketoesters, is then subjected to the enzymatic reduction under controlled conditions to produce (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide in large quantities .
化学反应分析
Types of Reactions
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes, leading to the accumulation or depletion of specific metabolites, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3S)-3-amino-2-hydroxybutanoic acid
- (2S,3R)-3-methylglutamate
Uniqueness
Compared to similar compounds, (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide stands out due to its unique combination of functional groups and stereochemistry. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for targeted research and applications .
属性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C10H17N3O3/c1-5(2)8(11)10(16)12-6-3-4-7(14)13-9(6)15/h5-6,8H,3-4,11H2,1-2H3,(H,12,16)(H,13,14,15)/t6-,8-/m0/s1 |
InChI 键 |
SIZVBWRQKLSNBS-XPUUQOCRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@H]1CCC(=O)NC1=O)N |
规范 SMILES |
CC(C)C(C(=O)NC1CCC(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)


![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
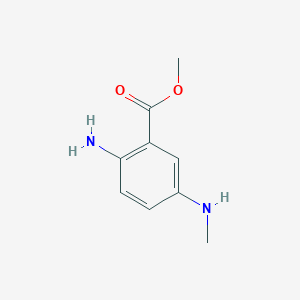
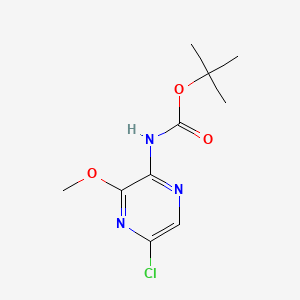
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
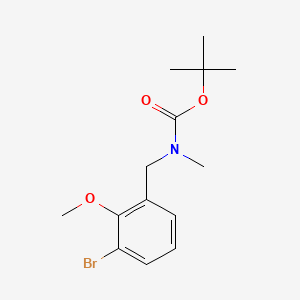
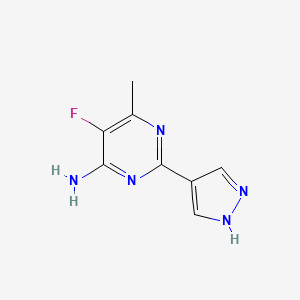
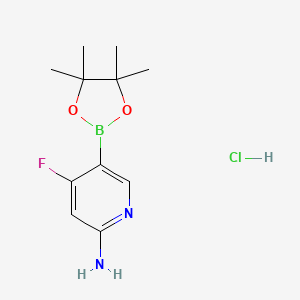
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
